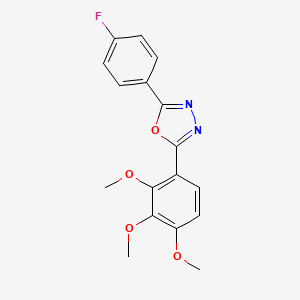
2-(4-fluorophenyl)-5-(2,3,4-trimethoxyphenyl)-1,3,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-fluorophenyl)-5-(2,3,4-trimethoxyphenyl)-1,3,4-oxadiazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as FTOH and has a molecular weight of 355.39 g/mol. The structure of FTOH comprises of a 1,3,4-oxadiazole ring attached to a phenyl ring with a fluorine atom and a trimethoxyphenyl group.
Mécanisme D'action
The exact mechanism of action of FTOH is not fully understood. However, studies suggest that FTOH may exert its biological activity by inhibiting specific enzymes or proteins involved in various cellular processes. For example, FTOH has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
FTOH has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that FTOH inhibits the growth of cancer cells and exhibits antibacterial and antifungal activity. FTOH has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells. In addition, FTOH has been shown to have anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using FTOH in lab experiments is its high purity and yield. FTOH can be easily synthesized using simple methods and can be purified using standard techniques. Another advantage is its versatility in various applications, including medicinal chemistry, material science, and organic electronics. However, one of the limitations of using FTOH is its potential toxicity, which may limit its use in certain applications.
Orientations Futures
There are many future directions for the research of FTOH. In medicinal chemistry, further studies are needed to investigate the potential anticancer and antibacterial properties of FTOH. In material science, FTOH can be used as a building block for the synthesis of novel polymers with unique properties. In organic electronics, FTOH can be used as a dopant to improve the performance of organic electronic devices. Overall, FTOH has great potential for various applications and further research is needed to fully understand its properties and potential.
Méthodes De Synthèse
FTOH can be synthesized by various methods, including the reaction of 4-fluoroaniline with 2,3,4-trimethoxybenzoyl chloride in the presence of a base such as triethylamine. Another method involves the reaction of 4-fluorophenylhydrazine with 2,3,4-trimethoxybenzoyl isothiocyanate in the presence of a base. Both methods yield FTOH with high purity and yield.
Applications De Recherche Scientifique
FTOH has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic electronics. In medicinal chemistry, FTOH has been investigated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. FTOH has also been studied for its antibacterial and antifungal properties. In material science, FTOH has been used as a building block for the synthesis of novel polymers and as a dopant in organic electronics.
Propriétés
IUPAC Name |
2-(4-fluorophenyl)-5-(2,3,4-trimethoxyphenyl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O4/c1-21-13-9-8-12(14(22-2)15(13)23-3)17-20-19-16(24-17)10-4-6-11(18)7-5-10/h4-9H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUIYPDXCLRVNNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C2=NN=C(O2)C3=CC=C(C=C3)F)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

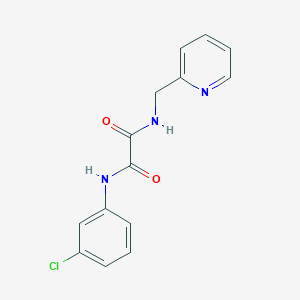

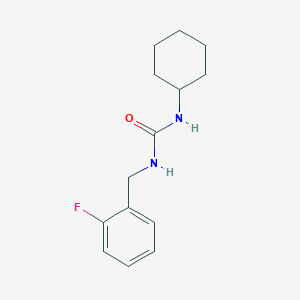
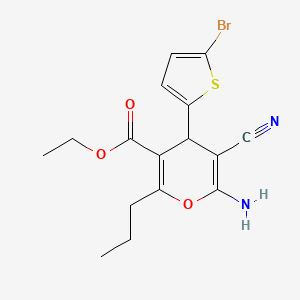
![3-[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]-N-isopropyl-N-(2-methoxyethyl)propanamide](/img/structure/B4925305.png)
![3-[(4-methylphenyl)sulfonyl]-N-2-naphthylpropanamide](/img/structure/B4925313.png)
![5-[4-(allyloxy)-3-bromobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4925314.png)
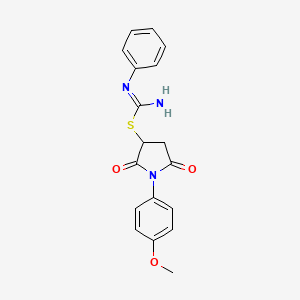
![1-[4-(2,4-dichlorophenoxy)butanoyl]-4-(4-nitrophenyl)piperazine](/img/structure/B4925322.png)
![N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4925341.png)


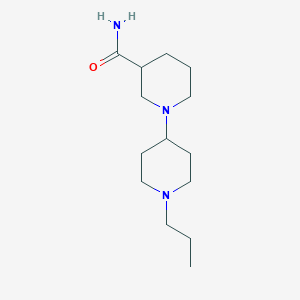
![(3aS*,6aR*)-3-(3,4-dimethoxybenzyl)-5-isopropylhexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B4925375.png)